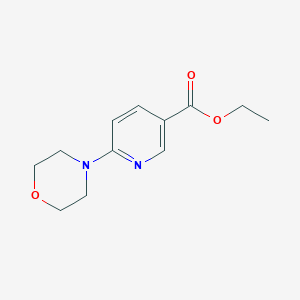
2-Bromo-4-chloro-5-methoxyaniline
Übersicht
Beschreibung
The compound 2-Bromo-4-chloro-5-methoxyaniline is a chemical that is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis, molecular structure, and chemical properties. The papers discuss various brominated and chlorinated aromatic compounds, which are often used in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, chlorination, methoxylation, and other functional group transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, with a final bromination step yielding the desired product . Similarly, the synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid suggests a method that could potentially be adapted for the synthesis of 2-Bromo-4-chloro-5-methoxyaniline, highlighting the high yield and purity that can be achieved . These methods could inform the synthesis of 2-Bromo-4-chloro-5-methoxyaniline by suggesting possible starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-4-chloro-5-methoxyaniline has been elucidated using techniques such as XRD, IR, MS, and NMR spectroscopy . For example, the crystal structure of a Schiff base compound was determined to be monoclinic, and the intermolecular interactions were analyzed using Hirshfeld surfaces . These techniques could similarly be applied to determine the molecular structure of 2-Bromo-4-chloro-5-methoxyaniline and to understand its intermolecular interactions.
Chemical Reactions Analysis
The papers describe various chemical reactions that are relevant to the synthesis and transformation of brominated and chlorinated compounds. For example, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into 2-imino-5-methoxypyrrolidines involves a base-induced ring opening followed by a migration of the double bond . These types of reactions could be relevant when considering the reactivity of the amino group in 2-Bromo-4-chloro-5-methoxyaniline and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Bromo-4-chloro-5-methoxyaniline are not directly reported, the properties of similar compounds can provide some insights. The papers discuss the synthesis of compounds with bromo, chloro, and methoxy substituents, which are known to influence the physical properties such as melting points, solubility, and stability . The chemical properties, such as reactivity and selectivity in reactions, are also influenced by these substituents, as seen in the regioselective methoxylation and bromination reactions . These insights could be extrapolated to predict the properties of 2-Bromo-4-chloro-5-methoxyaniline.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways Research
2-Bromo-4-chloro-5-methoxyaniline has been studied in the context of metabolic pathways in rats. A study by Kanamori et al. (2002) on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, including 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine and 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine, which are structurally related to 2-bromo-4-chloro-5-methoxyaniline. This research provides insights into the metabolic pathways and transformation of related compounds in biological systems (Kanamori et al., 2002).
Industrial Process Development
The synthesis of compounds structurally similar to 2-bromo-4-chloro-5-methoxyaniline, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been optimized for industrial processes. Zhang et al. (2022) developed a practical and scalable process for synthesizing this key intermediate, used in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. This research highlights the industrial relevance and application of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).
Synthesis Methodology
A method for synthesizing 2-bromo-4-methoxyaniline in an ionic liquid, which is closely related to 2-bromo-4-chloro-5-methoxyaniline, has been introduced by Ding Yu-fei (2011). The study demonstrates the synthesis with high yield and purity, emphasizing the environmental benignity of the process. This research contributes to the development of environmentally friendly and efficient synthesis methods for similar compounds (Ding Yu-fei, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFZNHUYTYCENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563899 | |
| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-methoxyaniline | |
CAS RN |
98446-57-2 | |
| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

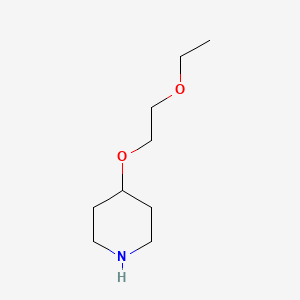

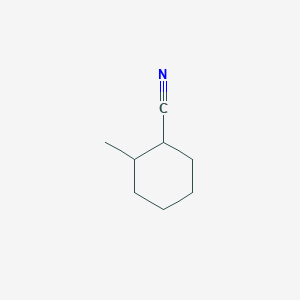
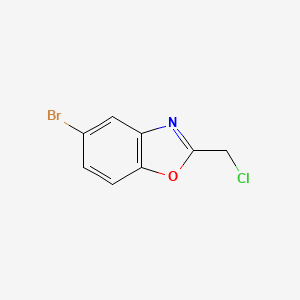
![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
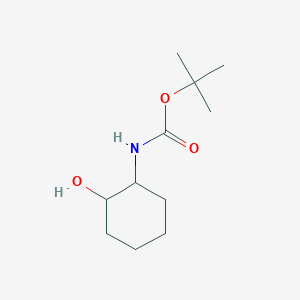
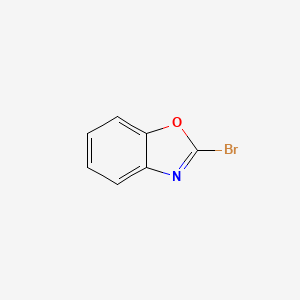
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
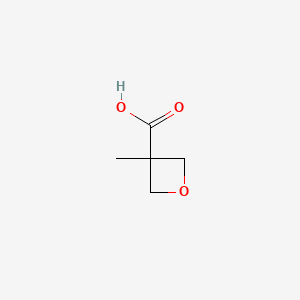
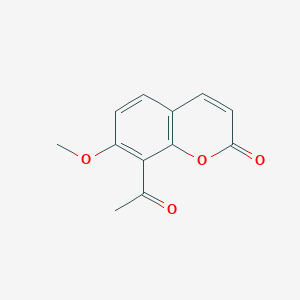
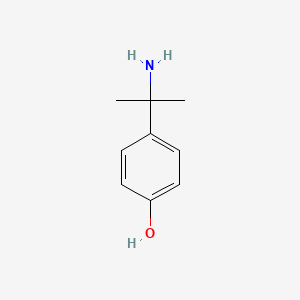
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
